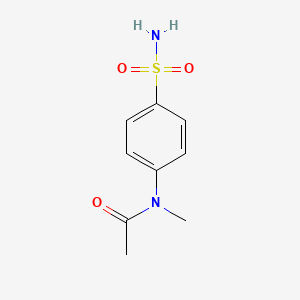

N-methyl-N-(4-sulfamoylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-N-(4-sulfamoylphenyl)acetamide” is a synthetic compound with potential implications in various fields of research and industry. It has a molecular weight of 228.27 .

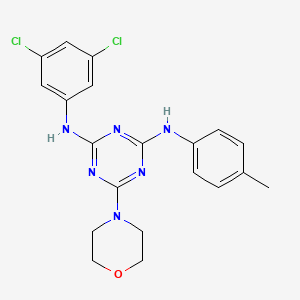

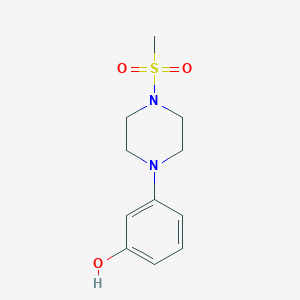

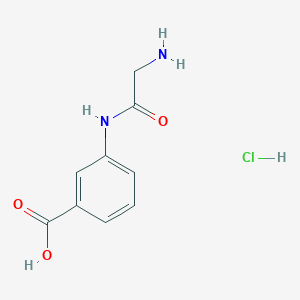

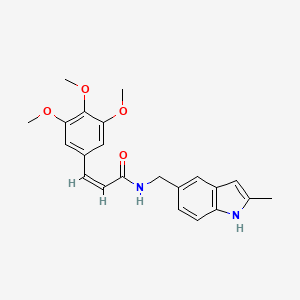

Molecular Structure Analysis

The IUPAC name for this compound is N-[4-(aminosulfonyl)phenyl]-N-methylacetamide . Its InChI code is 1S/C9H12N2O3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) .

Chemical Reactions Analysis

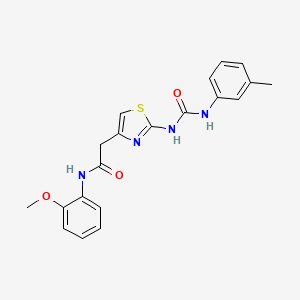

While specific chemical reactions involving “N-methyl-N-(4-sulfamoylphenyl)acetamide” are not available, one study mentions the reaction of a thiocarbamoyl compound with hydrazonyl chloride to form 1,3,4-thiadiazole derivatives . This could potentially provide insights into the types of reactions this compound might undergo.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.27 . The melting point is reported to be between 151-155 degrees Celsius .

Aplicaciones Científicas De Investigación

- Application : N-(4-sulfamoylphenyl)acetamide is a CA inhibitor. It selectively targets carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. By inhibiting CA IX, this compound may interfere with tumor cell metabolism and pH regulation, potentially impacting cancer progression .

- Applications : It can be modified to create derivatives with specific pharmacological properties, such as anti-inflammatory, antibacterial, or antiviral effects. Researchers explore its potential in drug discovery .

- Application : Researchers investigate N-(4-sulfamoylphenyl)acetamide and related analogs for their potential as novel sulfonamide-based drugs. These compounds may exhibit diverse biological activities, including enzyme inhibition and antimicrobial effects .

- Applications : Scientists study its effects on cellular processes, protein interactions, and enzymatic pathways. For instance, it may help elucidate the role of carbonic anhydrases in disease progression .

- Applications : It may serve as a precursor for functionalized polymers, coatings, or materials with specific properties. By incorporating this compound, scientists aim to enhance material performance .

- Application : Researchers input N-(4-sulfamoylphenyl)acetamide’s structure into computational models to understand its interactions with biological targets. These studies aid drug design and optimization .

Carbonic Anhydrase Inhibition

Medicinal Chemistry

Sulfonamide-Based Drug Design

Biological Studies

Materials Science

Computational Chemistry and QSAR Studies

Propiedades

IUPAC Name |

N-methyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLJCBCOHZNHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(4-sulfamoylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2443697.png)

![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2443709.png)